Welcome to the BenchChem Online Store!
molecular formula C19H23N3O6S B8506841 Benzoic acid,4-[3-(acetylamino)phenoxy]-3-(aminosulfonyl)-5-(butylamino)-

Benzoic acid,4-[3-(acetylamino)phenoxy]-3-(aminosulfonyl)-5-(butylamino)-

Cat. No. B8506841
M. Wt: 421.5 g/mol
InChI Key: GUOPULWKBYNUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03982018

Procedure details

The mixture of 1.5 g of 4-(3-acetamidophenoxy)-3-n-butylamino-5-sulfamoylbenzoic acid and 15 ml of 2 N aqueous sodium hydroxide is refluxed for 5 hours under nitrogen. After cooling it is filtered, the filtrate acidified with glacial acetic acid and hydrochloric acid to a pH of 2 - 3, the precipitate collected and recrystallized from ethanol, to yield the 4-(3-aminophenoxy)-3-n-butylamino-5-sulfamoylbenzoic acid of the formula ##SPC16##
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]([CH:27]=[CH:28][CH:29]=1)[O:8][C:9]1[C:17]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[NH:22][CH2:23][CH2:24][CH2:25][CH3:26])(=O)C.[OH-].[Na+]>>[NH2:4][C:5]1[CH:6]=[C:7]([CH:27]=[CH:28][CH:29]=1)[O:8][C:9]1[C:17]([S:18](=[O:20])(=[O:21])[NH2:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[NH:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)NCCCC)C=CC1
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours under nitrogen
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the precipitate collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)NCCCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.